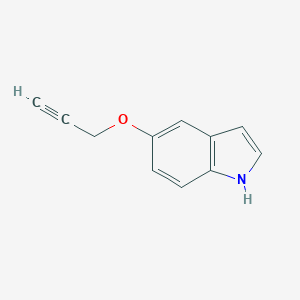
5-(Propargyloxy)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Propargyloxy)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that has been used in various studies to understand its mechanism of action, biochemical and physiological effects, and its potential applications.
Mecanismo De Acción
The mechanism of action of 5-(Propargyloxy)-1H-indole is not yet fully understood. However, it has been suggested that it may interact with various cellular pathways and proteins, including the PI3K/Akt/mTOR pathway, to exert its effects.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 5-(Propargyloxy)-1H-indole can modulate various biochemical and physiological processes in cells and organisms. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Propargyloxy)-1H-indole has several advantages for lab experiments, including its ease of synthesis and purification, and its ability to modulate various cellular pathways. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 5-(Propargyloxy)-1H-indole. These include further studies to understand its mechanism of action, its potential applications in the treatment of various diseases, and the development of novel derivatives with improved properties. Additionally, studies on the safety and toxicity of this compound are warranted to ensure its potential therapeutic use.
In conclusion, 5-(Propargyloxy)-1H-indole is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Further studies are needed to fully understand its mechanism of action, its potential therapeutic use, and its safety and toxicity profile.
Métodos De Síntesis
The synthesis of 5-(Propargyloxy)-1H-indole involves the reaction of indole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound, which can be further purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
5-(Propargyloxy)-1H-indole has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
Propiedades
Número CAS |
153969-91-6 |
|---|---|
Nombre del producto |
5-(Propargyloxy)-1H-indole |
Fórmula molecular |
C11H9NO |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
5-prop-2-ynoxy-1H-indole |
InChI |
InChI=1S/C11H9NO/c1-2-7-13-10-3-4-11-9(8-10)5-6-12-11/h1,3-6,8,12H,7H2 |
Clave InChI |
UOMBOZOHHCAYNA-UHFFFAOYSA-N |
SMILES |
C#CCOC1=CC2=C(C=C1)NC=C2 |
SMILES canónico |
C#CCOC1=CC2=C(C=C1)NC=C2 |
Sinónimos |
5-(prop-2-ynynloxy)indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



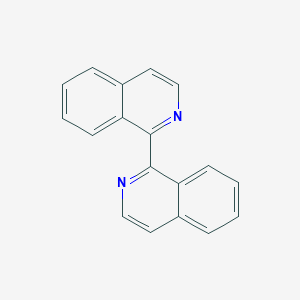
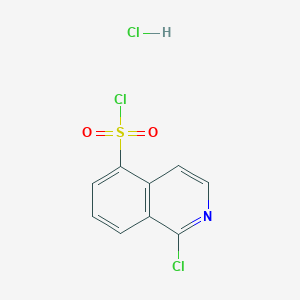
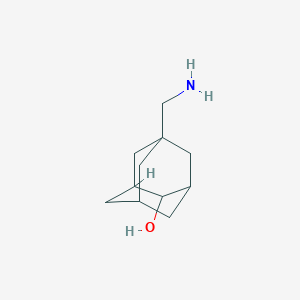

![Bis(chlorogold(I)) [1,1'-bis(diphenylphosphino)ferrocene],95per cent](/img/structure/B174426.png)
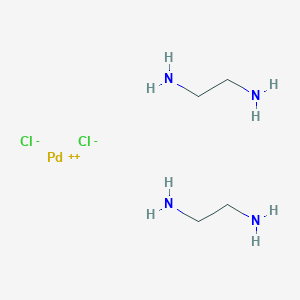
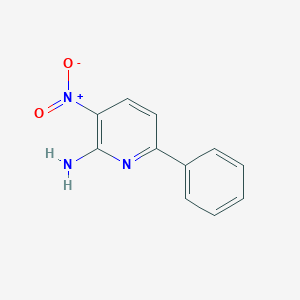

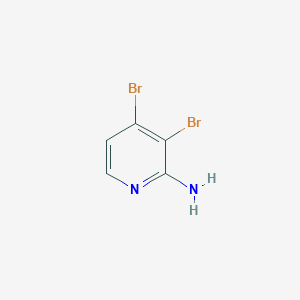
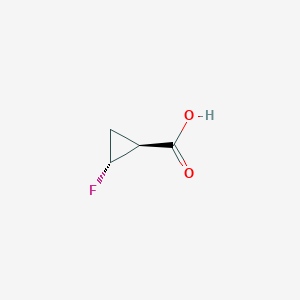
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide](/img/structure/B174440.png)
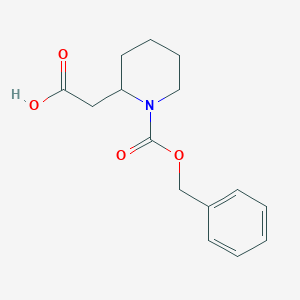
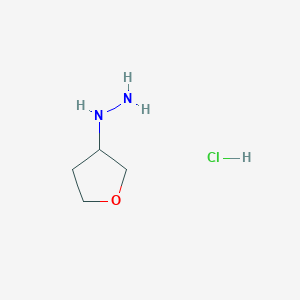
![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)